4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester
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Overview
Description
4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzodiazepine derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure allows for the investigation of its binding affinity to various receptors and enzymes, providing insights into its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use as a pharmaceutical agent
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used in the treatment of anxiety and seizures.
Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Used in the treatment of panic disorders and certain types of seizures.
Uniqueness
4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester is unique due to its specific substitution pattern and structural features
Properties
CAS No. |
89647-48-3 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-8-7-11(15)13-9-5-3-4-6-10(9)14(8)12(16)17-2/h3-6,8H,7H2,1-2H3,(H,13,15) |
InChI Key |
QTQYSOSHLWIANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)OC |
Origin of Product |
United States |
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